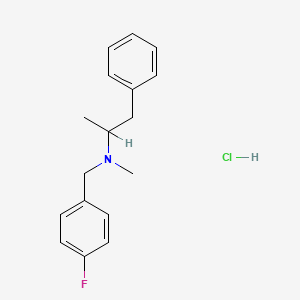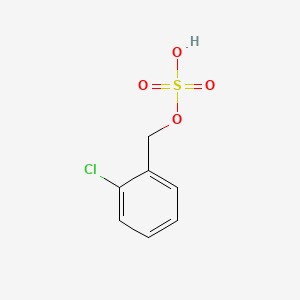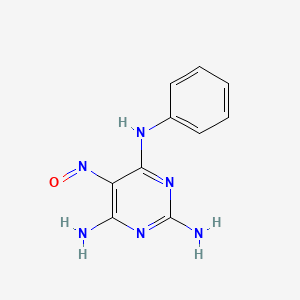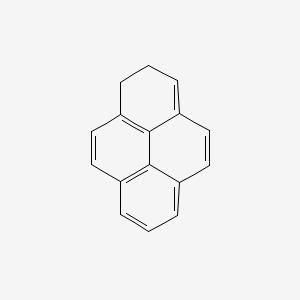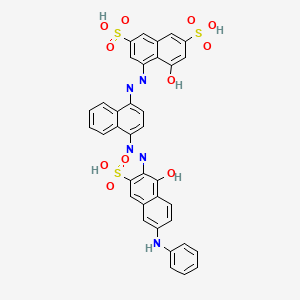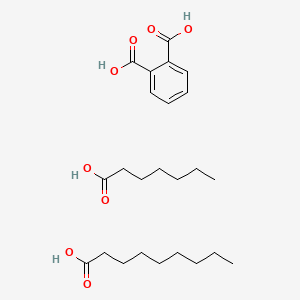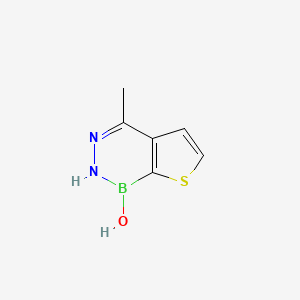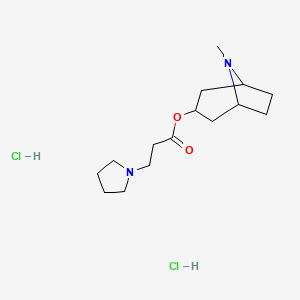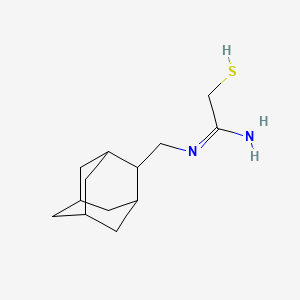
1-Trityl-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trityl-2,5-pyrrolidinedione is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-Trityl-2,5-pyrrolidinedione can be synthesized through various methods. One common approach involves the reaction of N-bromosuccinimide with triphenylmethane in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Trityl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl radicals, which are stable and have unique properties.
Substitution: The trityl group can be substituted with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trityl radicals, while substitution can produce various trityl derivatives .
科学的研究の応用
1-Trityl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Trityl-2,5-pyrrolidinedione involves its interaction with molecular targets and pathways. The trityl group can act as a radical stabilizer, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable radicals and interact with cellular components .
類似化合物との比較
1-Trityl-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
N-Tritylsuccinimide: Similar in structure but with different reactivity and applications.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its trityl group, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
特性
CAS番号 |
66365-49-9 |
|---|---|
分子式 |
C23H19NO2 |
分子量 |
341.4 g/mol |
IUPAC名 |
1-tritylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChIキー |
AHENCLFHHZTCCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


